D-serine

Catalog No.
S703645
CAS No.
312-84-5
M.F
C3H7NO3
M. Wt
105.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-serine

CAS Number

312-84-5

Product Name

D-serine

IUPAC Name

(2R)-2-amino-3-hydroxypropanoic acid

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1

InChI Key

MTCFGRXMJLQNBG-UWTATZPHSA-N

SMILES

C(C(C(=O)O)N)O

Solubility

364 mg/mL at 20 °C

Canonical SMILES

C(C(C(=O)O)N)O

Isomeric SMILES

C([C@H](C(=O)O)N)O

Neuromodulator and Synaptic Plasticity

D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor, a key player in learning and memory. Studies suggest D-serine modulates synaptic plasticity, the brain's ability to strengthen and weaken connections between neurons, crucial for learning and memory formation . Deficits in D-serine levels are linked to impaired synaptic plasticity, while its administration in animal models can improve memory and learning [^2, ^3].

Potential Therapeutic Agent for Neuropsychiatric Disorders

The role of D-serine in various neuropsychiatric disorders is actively investigated. Here are some specific examples:

  • Schizophrenia: Reduced D-serine levels are observed in some individuals with schizophrenia, and studies suggest it may contribute to the negative symptoms of the disease . Clinical trials are exploring D-serine supplementation as a potential treatment .
  • Depression: Similar to schizophrenia, lower D-serine levels are found in some individuals with depression, and initial studies suggest D-serine supplementation might have antidepressant effects . However, further research is needed to confirm these findings.
  • Alzheimer's disease (AD): While D-serine deficit is observed in early stages of AD, its role becomes complex in later stages. While it may offer benefits in the early stages, excessive D-serine can potentially contribute to neuronal damage in later stages .

D-serine is a naturally occurring amino acid and is the D-enantiomer of serine, an α-amino acid that plays a crucial role in various biological processes. Its chemical formula is C₃H₇NO₃, and it is classified as a non-essential amino acid due to its ability to be synthesized in the human body. D-serine is primarily found in the brain, where it acts as a neuromodulator and co-agonist of N-methyl-D-aspartate receptors. This receptor interaction is essential for synaptic plasticity and memory formation, making D-serine significant in neurobiology and potential therapeutic applications.

D-serine's primary mechanism of action revolves around its role as a co-agonist for the NMDAR. Binding to the NMDAR alongside glycine enhances the receptor's activation, potentially influencing various aspects of neuronal signaling and plasticity []. Research suggests that D-serine levels might be associated with cognitive function and could play a role in neuropsychiatric disorders like schizophrenia. However, the exact mechanisms underlying these connections are still being elucidated.

, primarily through enzymatic processes:

  • Synthesis from L-serine: The conversion of L-serine to D-serine is catalyzed by the enzyme serine racemase. This reaction involves the interconversion of the two enantiomers through racemization.
  • Degradation: D-serine can be degraded by D-amino acid oxidase, which catalyzes its oxidative deamination to produce hydroxypyruvate and ammonia. This reaction is crucial for regulating D-serine levels in the brain .
  • Enzymatic Cascade Reactions: D-serine serves as a substrate in various enzymatic reactions, including those that produce valuable ketoses like L-erythrulose and D-fructose through one-pot cascade reactions involving other enzymes such as transketolase .

D-serine can be synthesized through several methods:

  • Enzymatic Synthesis: The primary method involves using serine racemase to convert L-serine into D-serine. This reaction can be conducted under physiological conditions, making it suitable for biological applications .
  • Chemical Synthesis: Laboratory methods include multi-step processes starting from simple precursors like methyl acrylate or glycine, involving hydrogenation and other organic transformations .
  • One-Pot Cascade Reactions: Recent advances have introduced efficient one-pot enzymatic methods that utilize D-threonine aldolase and other enzymes to produce D-serine at an industrial scale .

D-serine has various applications across multiple fields:

  • Pharmaceuticals: It is being explored as a treatment for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease due to its role in modulating NMDA receptor activity .
  • Neuroscience Research: D-serine serves as a critical tool for studying synaptic plasticity and neurotransmission mechanisms in both basic research and clinical settings.
  • Biotechnology: Its enzymatic production methods are being developed for large-scale synthesis of D-serine for use in research and therapeutic contexts .

Research has focused on the interactions of D-serine with various receptors and enzymes:

  • NMDA Receptors: Studies indicate that D-serine acts more potently than glycine at the glycine site of NMDA receptors, suggesting its potential as a therapeutic agent for enhancing cognitive functions .
  • Serine Racemase Mutants: Investigations into serine racemase mutants have revealed insights into the regulation of intracellular D-serine levels, highlighting its importance in maintaining synaptic balance .

D-serine shares structural similarities with several compounds but maintains unique properties:

CompoundStructureUnique Features
L-serineC₃H₇NO₃The L-enantiomer; predominant form in protein synthesis.
GlycineC₂H₅NO₂Simplest amino acid; does not have the hydroxymethyl group.
D-aspartateC₄H₇NO₄Another D-amino acid; acts primarily as a neurotransmitter.
ThreonineC₄H₉NO₃Has an additional hydroxyl group; involved in protein synthesis.

D-serine's unique feature lies in its specific role as an NMDA receptor co-agonist, distinguishing it from other amino acids that do not interact with these receptors in the same manner.

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

105.042593085 g/mol

Monoisotopic Mass

105.042593085 g/mol

Heavy Atom Count

7

Melting Point

229 °C

UNII

1K77H2Z9B1

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 16 of 18 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 18 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

D-Serine is a non-essential amino acid and dextro isomer of serine with antipsychotic activity. D-serine is a selective full agonist at the glycine site of N-methyl-D-aspartate (NMDA)-type glutamate receptor. Hypofunction of NMDA type of neurotransmission is believed to play a major role in pathophysiology of schizophrenia, therefore, administration of D-serine and subsequent activation of NMDA receptors may alleviate psychotic tendencies.

Pictograms

Irritant

Irritant

Other CAS

312-84-5

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

D-Serine: ACTIVE

Dates

Modify: 2023-08-15
Hatanaka T, Huang W, Nakanishi T, Bridges CC, Smith SB, Prasad PD, Ganapathy ME, Ganapathy V: Transport of D-serine via the amino acid transporter ATB(0,+) expressed in the colon. Biochem Biophys Res Commun. 2002 Feb 22;291(2):291-5. [PMID:11846403]
Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology
Inoue et al. Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, doi: 10.1038/nchem.554, published online 21 February 2010 http://www.nature.com/nchem

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